Product packaging for 5-bromo-2-fluoro-N-methylbenzamide(Cat. No.:CAS No. 1016777-86-8)

5-bromo-2-fluoro-N-methylbenzamide

Cat. No.: B3072571
CAS No.: 1016777-86-8
M. Wt: 232.05 g/mol
InChI Key: VIEWWZLMNKKIGQ-UHFFFAOYSA-N
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Description

Contextualization within the Halogenated Benzamide (B126) Chemical Landscape

The structure of 5-bromo-2-fluoro-N-methylbenzamide places it squarely within the chemical class of halogenated benzamides. This group of compounds is significant in the field of medicinal chemistry. dcu.ie The inclusion of halogen atoms, such as bromine and fluorine, onto a benzamide framework can profoundly influence a molecule's biological activity. nih.gov

Halogens are known to affect compounds in several ways:

Steric and Electronic Effects: The size and electronegativity of halogen atoms can alter the shape and electron distribution of a molecule, which can influence how it interacts with biological targets. nih.gov

Metabolic Stability: The presence of halogens can block sites on the molecule that are susceptible to metabolic degradation, thereby prolonging its activity in a biological system.

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This type of bonding is increasingly recognized as a significant contributor to the binding affinity of a ligand to its protein target. nih.gov

Benzamides, as a class, are found in a variety of pharmaceuticals and are researched for their potential to treat a wide range of conditions, including cancer, inflammation, and neurological disorders. researchgate.netnih.gov The specific combination of a bromine and a fluorine atom in this compound suggests a tailored design to modulate its properties for specific research applications.

Significance of the N-Methylbenzamide Scaffold in Organic Synthesis and Medicinal Chemistry Research

The N-methylbenzamide scaffold is a fundamental structural motif in both organic synthesis and medicinal chemistry. chemicalbook.com The amide linkage is a key feature in countless biological molecules and processes. researchgate.net

Key aspects of the N-methylbenzamide scaffold's importance include:

Versatile Intermediate: N-methylbenzamide and its derivatives serve as crucial building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) for analgesics, antipyretics, and anti-inflammatory drugs. chemicalbook.com

Modulator of Physicochemical Properties: The N-methyl group can influence the solubility, lipophilicity, and metabolic stability of a compound. It can also participate in hydrogen bonding, which is critical for molecular recognition at biological targets.

Bioisosteric Replacement: The amide bond is a common feature in peptides and proteins. The N-methylbenzamide structure can act as a bioisostere for peptide bonds, offering improved stability against enzymatic degradation while maintaining key binding interactions.

Applications in Materials Science: Beyond pharmaceuticals, the N-methylbenzamide structure is explored in materials science for creating polymers and resins with enhanced thermal stability and chemical resistance. chemicalbook.com

In the context of this compound, the N-methylbenzamide portion provides a stable and synthetically versatile core, while the halogen substituents fine-tune its electronic and steric profile for potential research and development applications. The study of such molecules contributes to the broader understanding of structure-activity relationships in the design of new chemical entities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO B3072571 5-bromo-2-fluoro-N-methylbenzamide CAS No. 1016777-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEWWZLMNKKIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Fluoro N Methylbenzamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 5-bromo-2-fluoro-N-methylbenzamide, two primary strategic disconnections are considered.

The most common and logical disconnection is that of the amide bond (C-N). This leads to two key precursors: a carboxylic acid derivative and an amine. This approach suggests that this compound can be synthesized from 5-bromo-2-fluorobenzoic acid and methylamine (B109427). The carboxylic acid itself can be further disconnected, breaking the carbon-bromine (C-Br) bond to trace back to 2-fluorobenzoic acid.

An alternative disconnection strategy involves breaking the C-Br bond first. This would suggest that the target molecule could be formed from a precursor like 2-fluoro-N-methylbenzamide, which would then undergo a selective electrophilic bromination reaction. This pathway relies on the directing effects of the existing substituents on the aromatic ring to achieve the desired regiochemistry.

Conventional Synthetic Routes to this compound

Conventional routes to this compound typically follow a convergent synthesis, where the key precursors are prepared separately and then combined.

The primary precursor for the most common synthetic route is 5-bromo-2-fluorobenzoic acid. chemimpex.comsigmaaldrich.comottokemi.com This compound is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

A documented synthetic pathway to a closely related precursor, 2-fluoro-5-bromobenzaldehyde, starts with o-fluorobenzaldehyde. google.com This starting material undergoes an electrophilic aromatic substitution reaction with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), in the presence of a Lewis acid catalyst like zinc bromide or aluminum trichloride. google.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) or glacial acetic acid. google.com The resulting 2-fluoro-5-bromobenzaldehyde can then be oxidized to the target carboxylic acid, 5-bromo-2-fluorobenzoic acid, using standard oxidizing agents.

The formation of the amide bond is a crucial step in the synthesis of this compound. This transformation is typically achieved by coupling 5-bromo-2-fluorobenzoic acid with methylamine. While direct condensation of a carboxylic acid and an amine is possible, it often requires harsh conditions and is thermodynamically unfavorable. rsc.org Therefore, the carboxylic acid is usually activated to facilitate the reaction. hepatochem.com

One common method is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine. Alternatively, a wide array of coupling reagents have been developed to promote amide bond formation directly from the carboxylic acid, minimizing side reactions and improving yields. rsc.org These reagents are particularly useful in medicinal chemistry for their mild reaction conditions and high efficiency. hepatochem.comyoutube.com The choice of coupling reagent can be critical, especially when dealing with sensitive functional groups. luxembourg-bio.com Phosphonium and aminium-based reagents are popular choices as they are highly efficient and can help suppress side reactions like racemization in chiral molecules. hepatochem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Notes
Carbodiimides Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) Widely used, but can lead to side products and racemization. Often used with additives like HOBt. hepatochem.compeptide.com
Phosphonium Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), PyAOP Highly efficient, especially for hindered couplings. Does not react with the amine component. hepatochem.compeptide.com

The general process involves dissolving the carboxylic acid, methylamine (often as a hydrochloride salt with a base like diisopropylethylamine), and the coupling reagent in an appropriate solvent, such as dichloromethane or dimethylformamide, and stirring at room temperature. youtube.com

An alternative synthetic strategy involves introducing the bromine atom onto the aromatic ring after the amide has been formed. This would start with the synthesis of 2-fluoro-N-methylbenzamide from 2-fluorobenzoic acid and methylamine. The subsequent step is a regioselective bromination.

The directing effects of the substituents on the benzene (B151609) ring are critical for the success of this approach. The fluorine atom at position 2 is a deactivating ortho-, para-director, while the N-methylamido group is an activating ortho-, para-director. The combined effect of these two groups would strongly direct an incoming electrophile, such as a bromonium ion (Br+), to the position para to the activating amide group, which is position 5. This makes the selective synthesis of the 5-bromo isomer highly feasible.

Various brominating agents can be employed for this electrophilic aromatic substitution. A mixture of N-bromosuccinimide (NBS) and sulfuric acid is an effective system for the selective bromination of substituted benzoic acids. google.com Other systems may include bromine in the presence of a Lewis acid or other activators. google.com

Table 2: Selected Brominating Agents

Reagent Conditions/Catalyst Application Notes
N-Bromosuccinimide (NBS) Sulfuric acid Effective for selective bromination of deactivated or moderately activated rings. google.com
Bromine (Br₂) Lewis Acid (e.g., AlCl₃, ZnBr₂) Classic method for electrophilic bromination of aromatic compounds. google.com

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes, such as one-pot and multicomponent reactions.

A one-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by reducing the need for purification of intermediates, saving time, and minimizing solvent waste. nih.gov While specific one-pot or multicomponent reactions for the synthesis of this compound are not extensively documented in the literature, the potential for such a process exists.

A hypothetical one-pot synthesis could involve the reaction of 2-fluorobenzoic acid with a coupling agent and methylamine, followed by the in-situ addition of a brominating agent. This would combine the amidation and bromination steps into a single synthetic operation. The success of such a strategy would depend on the compatibility of the reagents and the selective reactivity of the intermediates under the chosen reaction conditions. The development of such protocols is an active area of research aimed at creating more atom-economical and sustainable chemical manufacturing processes. rsc.orgmdpi.com

Catalytic Synthesis (e.g., Transition-Metal Catalysis)

The synthesis of this compound is not typically achieved in a single catalytic step but rather through a multi-step sequence where catalysis plays a crucial role in the formation of key intermediates. The primary precursor is 5-bromo-2-fluorobenzoic acid, which is subsequently converted to the final N-methylamide. Transition-metal catalysis is instrumental in the efficient synthesis of this benzoic acid derivative.

One prominent catalytic route involves a Sandmeyer-type reaction starting from 5-bromo-2-fluoroaniline. This classic transformation uses copper salts as catalysts to convert an aryl amine into a variety of functional groups. To obtain the required carboxylic acid, the aniline (B41778) is first diazotized with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is then subjected to cyanation using a copper(I) cyanide catalyst. The intermediate benzonitrile (B105546) is subsequently hydrolyzed to afford 5-bromo-2-fluorobenzoic acid. This copper-catalyzed step is critical for the carbon-carbon bond formation required for the carboxyl group.

An alternative approach involves the direct, regioselective bromination of 2-fluorobenzoic acid. This electrophilic aromatic substitution is often facilitated by a Lewis acid catalyst. Catalysts such as iron(III) bromide (FeBr₃) or iron powder activate the brominating agent (e.g., molecular bromine), enabling the selective installation of the bromine atom at the C-5 position, which is para to the activating fluorine atom and meta to the deactivating carboxylic acid group. google.com

Once 5-bromo-2-fluorobenzoic acid is secured, the final amidation step to produce this compound is performed. While this can be achieved by converting the carboxylic acid to a more reactive acyl chloride before adding methylamine, direct catalytic methods are also being explored. For instance, nickel-catalyzed amidation reactions have been developed for aryl halides, suggesting a potential pathway. A more direct, albeit non-transition metal-catalyzed, method involves the use of peptide coupling agents, which are often considered catalysts in the broader sense of facilitating the reaction.

Table 1: Key Catalytic Reactions in the Synthesis Pathway

Reaction StepStarting MaterialCatalyst TypeExample CatalystPurpose
Sandmeyer Reaction (Cyanation)5-Bromo-2-fluoroanilineTransition-Metal (Copper)CuCNConversion of amino group to nitrile for subsequent hydrolysis to carboxylic acid. scribd.com
Electrophilic Bromination2-Fluorobenzoic AcidLewis AcidFeBr₃ / Fe PowderRegioselective installation of bromine at the C-5 position. google.com
Amidation5-Bromo-2-fluorobenzoic AcidCoupling AgentEDC / HOAtDirect formation of the amide bond with methylamine. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing costs and reaction times. This optimization process targets both the synthesis of the 5-bromo-2-fluorobenzoic acid intermediate and the final amidation step.

For the synthesis of the key intermediate via bromination of 2-chlorobenzoic acid (a closely related analogue), the addition of a catalyst such as sodium sulfite (B76179) has been shown to inhibit the formation of unwanted isomers, thereby increasing the selectivity and purity of the desired 5-bromo product. google.com Reaction temperature is also a critical parameter, with studies on similar reactions showing that temperatures between 10-50 °C are often optimal. google.com

In the final amidation step, the choice of coupling method and reagents is crucial for yield enhancement. When using peptide coupling reagents, a systematic evaluation of different combinations is necessary. For example, studies on a wide range of carboxylic acids have shown that the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a tertiary amine base like N,N'-diisopropylethylamine (DIPEA) provides superior conversion rates compared to other reagents. nih.gov The optimization involves screening various coupling agents, bases, solvents, and reaction times to find the ideal balance for the specific substrate.

For direct amidation of esters, which can be formed from the carboxylic acid, temperature is a major factor. In the absence of a catalyst, increasing the temperature from ambient to 150 °C can significantly boost the amide yield. researchgate.net Furthermore, the stoichiometry of the reactants plays a vital role. In the reaction between a methyl ester and methylamine, using a 50 to 200 mol-% excess of methylamine can drive the reaction to completion, ensuring that little to no starting ester remains. google.com The pressure under which the reaction is conducted is another variable; for volatile amines like methylamine, conducting the reaction under a pressure of 2 to 12 bar can be necessary to maintain the concentration of the amine in the reaction mixture and achieve a high yield. google.com

Table 2: Parameters for Optimization in Amide Synthesis

ParameterVariableEffect on ReactionExample from Analogous Systems
Coupling ReagentEDC/HOAt vs. DMT-MMSignificantly impacts conversion rate and yield.EDC/HOAt/DIPEA gave >75% conversion for 78% of acids tested. nih.gov
BaseDIPEA, TriethylamineNeutralizes acid byproducts and can influence reaction rate.DIPEA is commonly used in EDC couplings. nih.gov
TemperatureAmbient to 150 °CHigher temperatures can increase reaction rates, especially for less reactive substrates.Increasing temperature from ambient to 150 °C raised yield from 3% to 32% in a base-free amidation. researchgate.net
StoichiometryExcess of AmineDrives equilibrium towards product formation.A 1.5 to 3-fold excess of methylamine is preferred for complete conversion of methyl benzoate. google.com
Pressure2 - 12 barMaintains concentration of volatile reactants like methylamine.Optimal pressure for N-methylbenzamide synthesis is between 4-8 bar. google.com

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Fluoro N Methylbenzamide

Reactivity of the Aryl Halogens (Bromine and Fluorine)

The benzene (B151609) ring of 5-bromo-2-fluoro-N-methylbenzamide is substituted with two halogen atoms, bromine and fluorine, which exhibit distinct reactivities. Their behavior in electrophilic and nucleophilic aromatic substitution reactions, as well as in transition metal-catalyzed cross-coupling reactions, provides a versatile platform for molecular modification.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of this substitution are heavily influenced by the existing substituents on the ring. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. ossila.comlibretexts.org

Halogens, such as bromine and fluorine, are an exception to this general trend. They are considered deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic and the reaction slower than with benzene. sigmaaldrich.com However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate formed during the substitution at these positions. libretexts.org The N-methylamide group is also a deactivating group due to the electron-withdrawing nature of the carbonyl group, and it directs incoming electrophiles to the meta position relative to its own position.

In this compound, the directing effects of the three substituents must be considered. The fluorine atom is at position 2, the bromine atom at position 5, and the N-methylamide group at position 1. The positions ortho and para to the halogens and meta to the amide group will be the most likely sites for electrophilic attack. The interplay of these directing effects will determine the final substitution pattern. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ossila.comsynquestlabs.com For instance, halogenation is typically carried out using a dihalogen in the presence of a Lewis acid catalyst like FeCl3 or AlCl3. nih.gov

Reaction Typical Reagents Directing Effect of Substituents
HalogenationBr2/FeBr3, Cl2/AlCl3Ortho, para to F and Br; Meta to -CONHCH3
NitrationHNO3/H2SO4Ortho, para to F and Br; Meta to -CONHCH3
SulfonationFuming H2SO4Ortho, para to F and Br; Meta to -CONHCH3
Friedel-Crafts AcylationRCOCl/AlCl3Ortho, para to F and Br; Meta to -CONHCH3
Friedel-Crafts AlkylationRCl/AlCl3Ortho, para to F and Br; Meta to -CONHCH3

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org

In this compound, both bromine and fluorine can potentially act as leaving groups. Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than bromide when the reaction is not catalyzed by a transition metal. This is because fluorine is more electronegative and can better stabilize the negative charge in the transition state. The presence of the electron-withdrawing N-methylamide group can activate the ring towards nucleophilic attack. For a nucleophile to displace either the bromine or the fluorine, the reaction conditions would need to be carefully controlled. Strong nucleophiles are typically required for this transformation. youtube.com For instance, in related di-halogenated pyridines, the fluorine substituent is more prone to nucleophilic aromatic substitution, while the bromine is more reactive in cross-coupling reactions. ossila.com

Leaving Group Position Activating/Deactivating Factors Potential Nucleophiles
Fluorine2Activated by the para-bromo and ortho-amide groups.Amines, alkoxides, thiolates
Bromine5Activated by the ortho-fluoro and meta-amide groups.Strong nucleophiles under forcing conditions

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the 5-position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to form biaryl compounds and is tolerant of a wide range of functional groups. google.com The bromine atom of this compound would be expected to readily participate in Suzuki couplings. For instance, the Suzuki cross-coupling of 5-bromoindazoles with various boronic acids has been shown to proceed efficiently. nih.gov

The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. chemicalbook.comresearchgate.net This reaction is another valuable method for C-C bond formation and would likely be successful with this compound as the aryl halide component.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. uni.lusoton.ac.uk This reaction is highly effective for the synthesis of arylalkynes. The bromine atom on the benzene ring makes this compound a suitable substrate for Sonogashira coupling. justia.comgoogle.com

Reaction Coupling Partner Catalyst System (Typical) Product Type
SuzukiArylboronic acidPd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)Biaryl
HeckAlkenePd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N)Substituted alkene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., amine)Arylalkyne

Reactivity of the Amide Moiety

The N-methylamide group (-CONHCH3) of this compound also offers opportunities for chemical modification, primarily through reactions involving the amide bond itself or the N-methyl group.

Hydrolysis and Amidation Reactions

The amide bond can be cleaved through hydrolysis , which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid (5-bromo-2-fluorobenzoic acid) and methylamine (B109427). googleapis.comgoogle.comgoogle.com This transformation is fundamental for converting the amide back to a carboxylic acid, which can then undergo further derivatization.

Amidation reactions , or more precisely transamidation, where the N-methyl group is exchanged for another amine, are also possible, though they often require specific catalysts or reaction conditions to overcome the stability of the initial amide bond.

Reaction Reagents Product(s)
Acidic HydrolysisH3O+, heat5-Bromo-2-fluorobenzoic acid + Methylammonium salt
Basic HydrolysisNaOH, heat5-Bromo-2-fluorobenzoate salt + Methylamine

N-Methyl Group Modifications

The N-methyl group of the amide can potentially be a site for further functionalization. While direct modification of the methyl group can be challenging, related reactions on similar systems provide insights into possible transformations. For instance, N-alkylation of primary amides with alcohols has been achieved using various catalysts. bldpharm.com While this compound is a secondary amide, analogous N-alkylation or other modifications might be achievable under specific conditions. Additionally, metabolic studies on N-methylbenzamides have shown that oxidation can occur on the N-methyl group to form N-(hydroxymethyl) compounds. youtube.com While this is a biological transformation, it suggests that chemical oxidation at this position could be a potential derivatization strategy.

Derivatization for Scaffold Diversity and Functionalization

The molecular architecture of this compound presents two key reactive sites for derivatization: the bromine atom at the C-5 position and, to a lesser extent, the fluorine atom at the C-2 position. The bromine substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This versatility allows for the strategic introduction of diverse functional groups and the construction of complex molecular scaffolds, which is of significant interest in fields like medicinal chemistry and materials science. nih.govossila.com The differential reactivity between the C-Br and C-F bonds enables selective functionalization, where the C-Br bond is typically targeted for cross-coupling reactions while the C-F bond can be susceptible to nucleophilic aromatic substitution under specific conditions. ossila.com

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the aromatic ring is an ideal handle for transition metal-catalyzed reactions. These methods are foundational for building molecular diversity from a common core structure.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. tcichemicals.com For a substrate like this compound, the Suzuki reaction would enable the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position.

Systematic studies on related 5-bromoindazole structures have demonstrated the efficacy of this strategy. For instance, the coupling of 5-bromoindazoles with heteroaryl boronic acids, such as N-Boc-2-pyrroleboronic acid, has been successfully achieved using a palladium catalyst like Pd(dppf)Cl₂. nih.gov These reactions reliably produce biaryl and heterobiaryl compounds, which are prevalent motifs in biologically active molecules. nih.gov Similarly, palladium nanoparticle catalysts have been effective for the Suzuki-Miyaura coupling of 5-bromoindoles with phenylboronic acid under mild, aqueous conditions. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Aromatic Scaffolds
Aryl Bromide SubstrateCoupling PartnerCatalystBaseSolventReference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane nih.gov
5-BromoindolePhenylboronic acidPd-NanoparticlesNot specifiedWater researchgate.net
5-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water researchgate.net

Sonogashira Coupling

The Sonogashira coupling reaction is a cornerstone method for forming C(sp²)-C(sp) bonds through the reaction of an aryl halide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net The introduction of an alkyne moiety onto the this compound scaffold would provide a highly versatile functional group for further transformations, such as click chemistry, cyclization reactions, or as a rigid linker in larger molecular constructs. nih.gov

The development of copper-free Sonogashira protocols has expanded the reaction's applicability, particularly in pharmaceutical synthesis where copper contamination is a concern. nih.gov Research has shown successful Sonogashira couplings on challenging aryl bromides under mild, room-temperature conditions using specialized palladium precatalysts. nih.gov The reaction has been widely applied to bromoindoles and even brominated peptides in aqueous media, demonstrating its broad scope. researchgate.net

Table 2: Exemplary Conditions for Sonogashira Coupling Reactions
Aryl HalideAlkyne PartnerCatalyst SystemBaseSolventReference
Aryl BromidesTerminal Alkynes[DTBNpP]Pd(crotyl)ClTMP (2,2,6,6-Tetramethylpiperidine)Dimethyl sulfoxide (B87167) (DMSO) nih.gov
Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃Not specifiedNot specified organic-chemistry.org
5-Bromo-2-(methylthio)benzoxazolePhenylacetylenePd/Cu catalystNot specifiedNot specified researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This transformation is of paramount importance for synthesizing aryl amines, which are ubiquitous structures in pharmaceuticals. wikipedia.org Applying this reaction to this compound would allow for the direct installation of a wide range of primary and secondary amines at the C-5 position. The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of virtually any amine with diverse aryl halides under mild conditions. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Theoretical and Computational Investigations of 5 Bromo 2 Fluoro N Methylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a molecule like 5-bromo-2-fluoro-N-methylbenzamide, DFT methods can provide significant insights into its structure, stability, and reactivity. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

A fundamental step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For this compound, this process would reveal key structural parameters.

Detailed Research Findings: Although specific optimized geometry data for this compound is not published, a DFT study on a related compound, (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone, illustrates the process of confirming a structure through comparison with experimental X-ray diffraction data. researchgate.net A similar approach for this compound would yield precise bond lengths, bond angles, and dihedral angles.

Electronic structure analysis would involve examining the distribution of electrons within the molecule. This includes the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) This table is for illustrative purposes to show the type of data that would be generated from DFT calculations.

Parameter Bond/Angle Theoretical Value
Bond Length C-Br ~1.90 Å
C-F ~1.35 Å
C=O ~1.23 Å
C-N (amide) ~1.34 Å
N-CH3 ~1.45 Å
Bond Angle O=C-N ~122°
C-C-F ~119°
C-C-Br ~120°
Dihedral Angle C-C-C=O ~180° (for planarity)

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

DFT calculations can also be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of a synthesized compound by comparing them with experimental data.

Detailed Research Findings: While specific NMR predictions for this compound are not available, the general methodology is well-established. For instance, studies on various organic molecules have shown that DFT calculations can predict ¹H NMR chemical shifts with a high degree of accuracy. liverpool.ac.uk The process involves accounting for solvent effects, often using a computational model like the Polarizable Continuum Model (PCM), to better match experimental conditions.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (in CDCl₃) This table is for illustrative purposes. Experimental values would be needed for comparison.

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O 164.5 Data not available
C-F 158.0 (JC-F ≈ 250 Hz) Data not available
C-Br 118.0 Data not available
C-H (aromatic) 125.0 - 135.0 Data not available
C-N 128.0 Data not available
N-CH₃ 26.5 Data not available

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound would involve identifying the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for the rotatable bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the amide group.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational landscape by simulating the movement of atoms and molecules over time. These simulations can reveal how the molecule behaves in a solution or interacting with a biological target, providing insights into its dynamic nature.

Detailed Research Findings: There are no specific molecular dynamics simulation studies published for this compound. However, computational studies on flexible molecules often employ these techniques to understand their behavior in different environments. biorxiv.org For this compound, MD simulations could predict the preferred orientation of the N-methyl group relative to the phenyl ring and how this is influenced by the solvent. PubChem does provide predicted collision cross-section values for the related compound 5-bromo-2-fluoro-3-methylaniline, which is derived from computational methods that assess molecular shape. uni.lu

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for studying the pathways of chemical reactions. For this compound, this could involve investigating its synthesis or its potential metabolic pathways. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Detailed Research Findings: Specific reaction mechanism studies for this compound are not found in the searched literature. However, the synthesis of its precursor, 5-bromo-2-fluorobenzaldehyde, has been described, involving the lithiation of 1-bromo-4-fluorobenzene (B142099) followed by formylation. A computational study of this reaction could elucidate the structure of the key lithium intermediate and the transition state for the C-C bond formation.

Prediction of Structure-Reactivity Relationships

By analyzing the electronic properties derived from quantum chemical calculations, it is possible to predict the reactivity of different sites within the this compound molecule. Molecular Electrostatic Potential (MEP) maps, for example, can visualize the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack.

Detailed Research Findings: While a specific structure-reactivity analysis for this compound is not available, general principles can be applied. The carbonyl oxygen of the amide group is expected to be a region of high electron density (a nucleophilic site), while the carbonyl carbon would be electrophilic. The aromatic ring's reactivity towards electrophilic substitution would be influenced by the activating/deactivating and directing effects of the fluorine, bromine, and N-methylbenzamide substituents. The PubChem entry for the related compound 5-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide includes computed properties like the XlogP, which relates to its lipophilicity and can be part of a structure-activity relationship study. nih.gov

Applications of 5 Bromo 2 Fluoro N Methylbenzamide As a Synthetic Intermediate

Building Block for Complex Organic Synthesis

5-Bromo-2-fluoro-N-methylbenzamide is an exemplary building block for constructing intricate molecular architectures. Its utility stems from the presence of three distinct functional handles—the bromine atom, the fluorine atom, and the secondary amide group—each with its own characteristic reactivity. This multi-functionality allows it to be used in a variety of coupling and substitution reactions to assemble larger, more complex structures.

The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These methods are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds. For instance, the bromine can be readily displaced by a boronic acid (in a Suzuki coupling) to introduce a new aryl or heteroaryl group, significantly increasing the molecular complexity in a single, efficient step. A similar strategy is employed in the synthesis of various bioactive compounds where a bromo-heterocyclic intermediate is coupled with boronic acids to build a larger scaffold nih.gov.

The fluorine atom, positioned ortho to the amide group, activates the ring for nucleophilic aromatic substitution (SNAr). While fluorine is generally a poor leaving group in nucleophilic substitutions, its reactivity is enhanced in this specific electronic environment. This allows for the introduction of nucleophiles, such as amines or alcohols, at the C2 position. The differential reactivity between the C-Br and C-F bonds enables chemists to perform selective, stepwise functionalization of the aromatic ring.

Role in the Synthesis of N-Methylbenzamide-Derived Scaffolds

The N-methylbenzamide core of the molecule is a common scaffold found in many biologically active compounds. This compound serves as an ideal starting point for creating libraries of N-methylbenzamide derivatives because modifications can be precisely targeted to the aromatic ring without altering the central amide structure.

The general class of N-substituted benzamides is recognized as a pivotal intermediate in the synthesis of a wide array of drugs chemicalbook.com. By starting with this compound, medicinal chemists can systematically explore how different substituents at the C5 and C2 positions affect the biological activity of the resulting molecules. For example, a Suzuki coupling at the C5 position followed by a nucleophilic substitution at the C2 position would generate a diverse set of di-substituted N-methylbenzamide analogues for screening. Research on other benzamide (B126) derivatives has shown that such modifications are crucial for developing compounds with desired properties, such as antitumor agents researchgate.net.

Precursor in the Synthesis of Halogenated Aromatic Compounds

This compound is itself a halogenated aromatic compound and serves as a precursor for synthesizing other, more complex halogenated molecules. Halogen atoms are critical features in many modern pharmaceuticals and agrochemicals, as they can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets mdpi.com.

This intermediate can be used to synthesize molecules that retain one or both of the original halogen atoms. For example, a reaction might target the bromine atom for a coupling reaction while preserving the fluorine atom in the final product to enhance its pharmacokinetic profile mdpi.com. Conversely, the fluorine atom could be displaced, leaving the bromine intact for subsequent transformations. The synthesis of the drug Asciminib, for example, involves a Suzuki-Miyaura coupling on a bromo-substituted heterocyclic acid, demonstrating the importance of such halogenated precursors in building complex, halogen-containing drugs mdpi.com. The ability to selectively react one halogen over the other makes intermediates like this compound highly valuable in the strategic synthesis of multi-functionalized aromatic compounds.

Specific Applications as an Intermediate for Advanced Chemicals (e.g., in pharmaceutical synthesis)

While specific, large-scale applications of this compound are not as widely documented as those for its isomer, 4-bromo-2-fluoro-N-methylbenzamide, its utility can be understood through the synthesis of related structures. The 4-bromo isomer is a well-known key intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen used to treat prostate cancer researchgate.net. The synthesis of Enzalutamide involves coupling the 4-bromo-2-fluoro-N-methylbenzamide intermediate with another component to form the final active pharmaceutical ingredient researchgate.net.

Given its structural features, this compound is an ideal precursor for synthesizing a range of advanced chemicals, particularly those investigated in medicinal chemistry. Its role as a "conventional synthesis organic ingredient or pharmaceutical intermediate" is well-established for analogous structures google.com. For example, it could be used to create novel inhibitors of enzymes or receptor antagonists by serving as the anchor piece onto which other functional groups are added. The table below outlines representative synthetic transformations that highlight its potential as an intermediate.

Reaction TypeReactive SitePurpose / Resulting StructureExample Analogy
Suzuki-Miyaura CouplingC-Br BondFormation of a C-C bond to introduce new aryl or heteroaryl groups.Synthesis of bi-aryl compounds used in kinase inhibitors and other APIs nih.govmdpi.com.
Buchwald-Hartwig AminationC-Br BondFormation of a C-N bond to introduce primary or secondary amines.Synthesis of substituted anilines, which are common in drug molecules.
Nucleophilic Aromatic Substitution (SNAr)C-F BondIntroduction of O, N, or S-based nucleophiles.Used in the synthesis of drugs like Asciminib where a chloro-substituent is displaced mdpi.com.
Metal-Halogen ExchangeC-Br BondGeneration of an organolithium or Grignard reagent for further reaction with electrophiles.Preparation of boronic acids from bromo-aromatics google.com.

Advanced Topics and Future Research Directions

Development of Enantioselective and Diastereoselective Synthesis of Analogues

The creation of chiral analogues of 5-bromo-2-fluoro-N-methylbenzamide, which have specific three-dimensional arrangements, is a significant goal in medicinal chemistry, as different enantiomers or diastereomers of a compound can have vastly different biological activities.

One advanced approach is the enantioselective synthesis of atropisomeric benzamides . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In tertiary benzamides, this rotation can be restricted, creating stable, chiral molecules. Research has demonstrated that peptide-based catalysts can be used for the enantioselective bromination of benzamide (B126) precursors, establishing axial chirality with high enantiomeric excess. nih.govdatapdf.com This method could be adapted to synthesize chiral analogues of this compound where chirality is derived from restricted bond rotation rather than a traditional stereocenter.

Another powerful strategy involves the use of chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily attached to a starting material to control the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. wikipedia.orgresearchgate.net For instance, Evans oxazolidinone auxiliaries are widely used to perform diastereoselective alkylations and aldol (B89426) reactions. wikipedia.org Similarly, Ellman's tert-butanesulfinamide is a highly effective chiral auxiliary for the diastereoselective synthesis of chiral amines, which can be precursors to or incorporated into benzamide analogues. osi.lvacs.org

Catalytic asymmetric synthesis provides a more atom-economical approach. N-Heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of enantioenriched α-fluoroamides from α-fluoroenals, achieving excellent yield and enantioselectivity (up to 97% ee). nih.govrsc.org Furthermore, chiral nickel(II) complexes are effective for the asymmetric synthesis of fluorinated amino acids, which can serve as key building blocks for complex benzamide analogues. beilstein-journals.orgnih.gov

Stereoselective MethodKey FeaturePotential Application for Analogues
Peptide-Catalyzed Bromination Creates atropisomers through enantioselective bromination. nih.govdatapdf.comSynthesis of axially chiral benzamides.
Chiral Auxiliaries Temporarily induces chirality to guide diastereoselective reactions. wikipedia.orgosi.lvCreation of defined stereocenters in side chains.
NHC-Catalyzed Amidation Asymmetric synthesis of α-fluoroamides from aldehyde precursors. nih.govrsc.orgAccess to analogues with chiral α-fluorinated moieties.
Chiral Metal Complexes Catalytic synthesis of chiral building blocks like fluorinated amino acids. beilstein-journals.orgnih.govIncorporation of non-canonical chiral amino acid fragments.

Exploration of Novel Chemical Transformations

Future research will undoubtedly focus on discovering and applying novel chemical reactions to modify the this compound scaffold, enabling the creation of diverse and complex derivatives.

C-H Activation and Functionalization represents a paradigm shift in synthesis, allowing for the direct conversion of strong carbon-hydrogen bonds into new functional groups. This avoids the need for pre-functionalized starting materials. Cobalt- and Rhodium-catalyzed C-H amidation and alkylation reactions have been used to create complex cyclic structures, such as 1,2,4-benzothiadiazine-1-imines, in an enantioselective manner. rsc.orgresearchgate.net Applying such methods to the aromatic ring of this compound could provide rapid access to novel fused-ring systems.

Telescoping Synthesis is a strategy that combines multiple reaction steps into a single, continuous process without isolating the intermediates. This approach improves efficiency and reduces waste. A rhodium-catalyzed C-H olefination followed by a cascade of cyclizations has been used to construct complex γ-lactone-fused indanones from simple starting materials in one pot. acs.org Such multi-step, single-pot transformations could dramatically streamline the synthesis of elaborate benzamide analogues.

The rich chemistry of α-haloamides provides a platform for numerous transformations. These intermediates can participate in C-C cross-coupling reactions, radical-mediated cyclizations, and cycloadditions, offering a multitude of ways to build molecular complexity. bohrium.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry is essential for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of biocatalysis and the rigorous analysis of process efficiency.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages over traditional chemical methods. Enzymes operate under mild conditions (temperature and pH), often in water, and exhibit high selectivity, which reduces byproducts and simplifies purification. youtube.comrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for forming amide bonds directly from carboxylic acids and amines, eliminating the need for toxic coupling reagents. nih.govrsc.org Developing an enzymatic route for the final amidation step in the synthesis of this compound could significantly improve its environmental footprint.

To quantify the "greenness" of a synthetic process, chemists use metrics like Process Mass Intensity (PMI) . PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. acsgcipr.org A lower PMI value indicates a more efficient and less wasteful process. By analyzing the PMI of different synthetic routes, chemists can identify hotspots of inefficiency and target them for improvement. For example, comparing a traditional multi-step synthesis involving protecting groups and harsh reagents with a modern, biocatalytic route often reveals a dramatically lower PMI for the enzymatic process. walisongo.ac.idresearchgate.net

Green Chemistry ApproachPrincipleBenefit for Benzamide Synthesis
Biocatalysis (e.g., Lipases) Use of enzymes as catalysts. nih.govMild reaction conditions, reduced use of toxic reagents, high selectivity.
Process Mass Intensity (PMI) A metric to quantify waste (Total Mass In / Mass of Product). acsgcipr.orgAllows for quantitative comparison of different synthetic routes to identify the most sustainable option. walisongo.ac.idresearchgate.net
Alternative Solvents Replacing hazardous organic solvents with greener alternatives. nih.govReduced environmental impact and improved process safety.

Advanced Structure-Reactivity Relationship (SRR) Studies within Halogenated Benzamide Systems

Understanding how the precise arrangement of atoms in a molecule influences its chemical behavior is fundamental to designing new compounds with desired properties. Advanced computational methods are at the forefront of these studies.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. DFT calculations can predict a wide range of properties, including molecular geometry, reaction energies, and spectroscopic signatures. nih.govresearchgate.net For halogenated benzamides, DFT can be used to analyze how the electron-withdrawing or -donating properties of substituents affect the reactivity of the aromatic ring or the amide bond. For example, studies have used DFT to investigate how halogen substitution (F, Cl, Br, I) systematically alters the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn influences the molecule's reactivity and potential for binding to biological targets. tandfonline.comnih.gov

Combining computational studies with experimental data provides deep insights. For instance, combined DFT, molecular docking, and experimental studies on amino-substituted benzamides revealed how different functional groups influence antioxidant properties. acs.org Such studies can elucidate the underlying mechanisms of action and guide the design of more potent analogues. The influence of substituents on reaction stereoselectivity can also be rationalized through computational modeling, as has been shown for reactions involving substituted benzaldehydes. nih.gov These advanced SRR studies are crucial for moving beyond trial-and-error synthesis and toward the rational, predictive design of new molecules based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-fluoro-N-methylbenzamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with bromo-fluoro benzoic acid derivatives (e.g., 5-bromo-2-fluorobenzoic acid, CAS 146328-85-0) as precursors. Use coupling agents like EDCI or HATU for amide bond formation with methylamine .
  • Step 2 : Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 0–25°C; reaction time: 12–24 hrs). Monitor via TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and characterize using 1^1H/13^13C NMR and LC-MS .
    • Key Consideration : Substituent positioning (bromo at C5, fluoro at C2) may influence reactivity; adjust stoichiometry based on electron-withdrawing effects .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Quantify via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Structural Confirmation : Use 1^1H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.0 ppm for N-methyl) and 19^19F NMR (δ -110 to -120 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 246.0 (calculated for C8_8H6_6BrFNO) .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The bromo group at C5 acts as a leaving group in Suzuki-Miyaura couplings, while the fluoro at C2 deactivates the ring, directing electrophilic substitutions to C4. Use Pd(PPh3_3)4_4 as a catalyst for aryl-aryl bond formation .
  • Data Table :
SubstituentElectronic EffectReactivity in Cross-Coupling
Br (C5)σ-withdrawingHigh (leaving group)
F (C2)σ-withdrawingLow (directs meta/para)
  • Reference : Comparative studies on analogous bromo-fluoro benzamides show similar trends .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Troubleshooting Framework :

  • Step 1 : Verify assay conditions (e.g., cell line variability, solvent DMSO concentration ≤0.1%) .
  • Step 2 : Re-evaluate compound stability (e.g., HPLC under physiological pH/temperature) .
  • Step 3 : Cross-reference computational models (e.g., molecular docking with target proteins like kinases) to validate hypothesized interactions .
    • Case Study : Discrepancies in antimicrobial activity were resolved by standardizing MIC (Minimum Inhibitory Concentration) protocols .

Q. How can computational modeling predict the metabolic stability of this compound?

  • In Silico Approach :

  • Step 1 : Use QSAR models to predict CYP450 metabolism. The fluoro group reduces oxidative metabolism at C2 .
  • Step 2 : Perform DFT calculations (e.g., Gaussian 09) to assess bond dissociation energies (BDEs) for N-methyl and bromo groups.
  • Step 3 : Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Storage : Keep in amber vials at -20°C under inert gas (N2_2/Ar) to prevent degradation .
  • Handling : Use PPE (gloves, goggles) and fume hoods. Avoid skin contact (S24/25) and inhalation (S22) .
    • Waste Disposal : Neutralize with 10% NaOH before incineration .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be addressed?

  • Root Cause Analysis :

  • Impurity Source : Residual starting material (e.g., 5-bromo-2-fluorobenzoic acid) or solvent (DMF) .
  • Solution : Repurify via preparative HPLC (C18, isocratic elution) and reacquire NMR in deuterated DMSO-d6_6 .
    • Advanced Tip : Use 19^19F-1^1H HOESY to confirm spatial proximity of fluorine and aromatic protons .

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5-bromo-2-fluoro-N-methylbenzamide
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5-bromo-2-fluoro-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.